IHR-1

Description

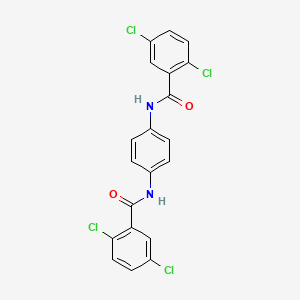

IHR-1 is a synthetic small-molecule Smoothened (SMO) antagonist developed to inhibit the Hedgehog (Hh) signaling pathway, a critical driver of tumorigenesis in cancers such as medulloblastoma and basal cell carcinoma . Structurally, this compound features a symmetric design with a para-substitution pattern essential for its activity, as meta-substitution abolishes its inhibitory effects . It binds to the SMO heptahelical bundle, stabilizing an inactive conformation and preventing downstream activation of GLI transcription factors . In vitro studies demonstrate an IC50 range of 7.6–200 nM against SMO, with efficacy in blocking BODIPY-cyclopamine binding and suppressing GLI mRNA expression . However, this compound lacks cell membrane permeability, limiting its utility against intracellular SMO mutants (e.g., SMO-M2, SMO-L412F) without structural modifications .

Propriétés

IUPAC Name |

2,5-dichloro-N-[4-[(2,5-dichlorobenzoyl)amino]phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl4N2O2/c21-11-1-7-17(23)15(9-11)19(27)25-13-3-5-14(6-4-13)26-20(28)16-10-12(22)2-8-18(16)24/h1-10H,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLHHRGZKNUOAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl)NC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de IHR 1 implique la réaction du chlorure de 2,5-dichlorobenzoyle avec la 1,4-phénylènediamine. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane, sous atmosphère inerte pour éviter l'oxydation. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par recristallisation ou chromatographie pour obtenir le composé pur .

Méthodes de production industrielle

La production industrielle de IHR 1 suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'utilisation de solvants et de réactifs de qualité industrielle, avec un contrôle strict des conditions réactionnelles pour assurer un rendement et une pureté élevés. Le produit final est généralement purifié par des techniques de chromatographie ou de cristallisation à grande échelle .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

IHR 1 a un large éventail d'applications dans la recherche scientifique:

Mécanisme d'action

IHR 1 exerce ses effets en se liant au récepteur Smoothened, empêchant ainsi son accumulation dans le cil primaire. Cette inhibition bloque la signalisation en aval de la voie Hedgehog, qui est cruciale pour la différenciation et la prolifération cellulaires. Les cibles moléculaires de IHR 1 comprennent le récepteur Smoothened et d'autres composants de la voie de signalisation Hedgehog.

Applications De Recherche Scientifique

Medicinal Chemistry

IHR-1 has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, a study demonstrated that this compound effectively inhibited the proliferation of breast cancer cells by modulating the expression of key oncogenes and tumor suppressor genes .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties, making it a candidate for developing new antibiotics. In laboratory settings, this compound has shown efficacy against several strains of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Environmental Science

The applications of this compound extend to environmental science, particularly in bioremediation and pollution control.

Bioremediation

This compound has been utilized in bioremediation processes to degrade environmental pollutants. Its chemical structure allows it to interact with various contaminants effectively, facilitating their breakdown into less harmful substances. Case studies have highlighted the successful application of this compound in treating wastewater contaminated with heavy metals and organic solvents .

Soil Health Improvement

Additionally, this compound has been explored for enhancing soil health by promoting beneficial microbial activity. Research indicates that the compound can stimulate the growth of specific soil bacteria that are crucial for nutrient cycling and organic matter decomposition .

Material Science

In material science, this compound's unique properties have led to innovative applications in developing advanced materials.

Polymer Composites

This compound has been incorporated into polymer matrices to create composites with enhanced mechanical and thermal properties. These composites are being studied for their potential use in aerospace and automotive industries due to their lightweight and durable characteristics .

Coatings and Films

Moreover, this compound is being investigated as a component in coatings and films that exhibit self-cleaning properties. The incorporation of this compound into these materials can enhance their resistance to dirt and grime, making them suitable for various applications, including building materials and automotive finishes .

Case Studies

Mécanisme D'action

IHR 1 exerts its effects by binding to the Smoothened receptor, thereby preventing its accumulation in the primary cilium. This inhibition blocks the downstream signaling of the Hedgehog pathway, which is crucial for cell differentiation and proliferation. The molecular targets of IHR 1 include the Smoothened receptor and other components of the Hedgehog signaling pathway .

Comparaison Avec Des Composés Similaires

NVP-LEQ506 (Novartis)

- Mechanism & Potency : A second-generation pyridine-based SMO inhibitor with IC50 values of 1 nM (wild-type SMO) and 96 nM (D473H mutant), outperforming IHR-1 in wild-type targeting .

- Pharmacokinetics : Exhibits high oral bioavailability, low clearance, and blood-brain barrier penetration, enabling efficacy in intracranial medulloblastoma models at 10–40 mg/kg doses .

- Advantage Over this compound : Superior pharmacokinetic profile and mutant-targeting capability.

ALLO-1 and ALLO-2 (Scripps/Novartis/Harvard)

IHR-SAHA (this compound Derivative)

- Design : Hybrid molecule combining this compound’s SMO antagonism with SAHA’s histone deacetylase (HDAC) inhibition .

- Enhanced Activity :

- Unique Advantage : Dual mechanism addresses both Hh signaling and epigenetic dysregulation, a feature absent in NVP-LEQ506 and ALLO compounds.

Key Comparative Data

Research Findings and Limitations

- This compound’s Structural Constraints : Para-substitution is critical; meta-substitution or bulky adducts (e.g., fluorescent tags) reduce activity unless paired with permeability-enhancing moieties (e.g., SAHA) .

- Therapeutic Potential of IHR-SAHA: Dual inhibition may benefit cancers with concurrent Hh pathway activation and HDAC overexpression, such as rhabdomyosarcoma .

- Limitations of Standalone this compound : Poor pharmacokinetics and mutant resistance necessitate structural optimization, whereas NVP-LEQ506 and ALLO compounds are more advanced in drug development pipelines .

Activité Biologique

IHR-1, a compound recognized for its role as a potent antagonist of the Smoothened (Smo) receptor, has garnered attention in the field of pharmacology and molecular biology due to its specific inhibition of the Hedgehog signaling pathway. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, case studies, and relevant research findings.

Overview of this compound

This compound is characterized by its ability to selectively inhibit Hedgehog signaling, which is crucial in various developmental processes and implicated in several types of cancer. Its potency as an Smo antagonist is evidenced by an IC50 value of 7.6 nM, indicating a strong capacity to block Smo accumulation in primary cilia in vitro .

Hedgehog Signaling Pathway:

The Hedgehog signaling pathway plays a pivotal role in embryonic development and tissue regeneration. Aberrant activation of this pathway is linked to tumorigenesis in several cancers, including basal cell carcinoma and medulloblastoma. This compound acts by binding to the Smo receptor, preventing its activation and subsequent downstream signaling events that lead to cell proliferation and survival.

Selectivity:

this compound exhibits selectivity for Hedgehog signaling over other pathways such as Wnt and Notch. This selectivity is crucial for minimizing off-target effects, making this compound a promising candidate for targeted cancer therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively blocks the Hedgehog pathway in various cell lines. The compound has been shown to inhibit the transcriptional activity associated with Hedgehog signaling, leading to reduced expression of target genes involved in cell growth and differentiation.

| Study | Cell Line | IC50 (nM) | Effect |

|---|---|---|---|

| NIH3T3 | 7.6 | Inhibition of Smo accumulation | |

| Daoy | 5.0 | Reduced proliferation | |

| Hh-dependent tumors | 10.0 | Induced apoptosis |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

-

Basal Cell Carcinoma:

A study investigated the effects of this compound on basal cell carcinoma cells, revealing significant tumor growth inhibition when treated with the compound. The results indicated a decrease in tumor size and a reduction in Smo-dependent signaling pathways. -

Medulloblastoma:

In a medulloblastoma model, this compound treatment led to decreased tumor weight and enhanced survival rates among treated subjects compared to controls. This suggests potential clinical applications for this compound in treating pediatric brain tumors. -

Combination Therapies:

Research has also explored the use of this compound in combination with other therapeutic agents, demonstrating synergistic effects that enhance overall efficacy against resistant cancer types.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.